- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Cas no 944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine)

944401-55-2 structure
商品名:4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
CAS番号:944401-55-2
MF:C11H18BN3O2
メガワット:235.090522289276
MDL:MFCD18072554
CID:844636
PubChem ID:52987906
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- 2-Pyrimidinamine, 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- [4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amine
- AK112765
- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl]-pyrimidin-2-ylamine
- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-ylamine
- SYJMHOBGFXCKRG-UHFFFAOYSA-N
- 6145AC
- FCH2794291
- AM807613
- OR360325
- AX8161633
- 4-Methyl-2-aminopyrimidine-5-boronic acid pinacol ester
- (2-AM
- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine (ACI)
- C11H18BN3O2
- 4-methyl-5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
- MFCD18072554
- AKOS016000282
- 4-methyl-5-(4, 4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
- SB55508
- SY104523
- DS-5779
- 2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester
- DTXSID50680997
- 2-Amino-4-methylpyrimidin-5-boronic acid pinacol ester
- 944401-55-2
- SCHEMBL1114281
- DB-010255
- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
- (2-AMINO-4-METHYLPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER
- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl)) pyrimidine-2-ylamine
- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
-
- MDL: MFCD18072554
- インチ: 1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15)
- InChIKey: SYJMHOBGFXCKRG-UHFFFAOYSA-N
- ほほえんだ: N1C(N)=NC(C)=C(B2OC(C)(C)C(C)(C)O2)C=1
計算された属性
- せいみつぶんしりょう: 235.1492070g/mol
- どういたいしつりょう: 235.1492070g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.3
じっけんとくせい
- 密度みつど: 1.11
- ふってん: 409.7±47.0 °C at 760 mmHg
- フラッシュポイント: 201.6±29.3 °C
- すいようせい: Slightly soluble in water.
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- TSCA:N
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0728-5G |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 97% | 5g |
¥ 5,623.00 | 2023-04-12 | |
abcr | AB332473-1 g |
2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester, 95%; . |
944401-55-2 | 95% | 1g |
€508.00 | 2023-04-26 | |
eNovation Chemicals LLC | D657146-5G |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 97% | 5g |
$1055 | 2024-07-21 | |
eNovation Chemicals LLC | D657146-10G |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 97% | 10g |
$1755 | 2024-07-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161633-100mg |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 95% | 100mg |
¥85.0 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M39840-5g |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 95% | 5g |
¥6056.0 | 2022-04-27 | |
TRC | M343478-100mg |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 100mg |
$ 210.00 | 2022-06-03 | ||
Chemenu | CM130224-5g |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 95+% | 5g |
$880 | 2021-08-05 | |
Chemenu | CM130224-100mg |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 95+% | 100mg |
$71 | 2021-08-05 | |
Chemenu | CM130224-1g |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 95+% | 1g |
$301 | 2021-08-05 |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 115 °C
リファレンス
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C
リファレンス
- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 115 °C
リファレンス
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating CancerACS Medicinal Chemistry Letters, 2011, 2(10), 774-779,
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 20 min, rt; 18 h, rt → 115 °C
リファレンス
- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C
リファレンス
- Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTORACS Medicinal Chemistry Letters, 2016, 7(4), 351-356,
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt
リファレンス
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C
リファレンス
- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C
リファレンス
- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Catalysts: Palladium chloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ; 15 min, 50 °C; 50 °C → rt
1.2 Reagents: Potassium acetate ; 16 h, 95 °C
1.2 Reagents: Potassium acetate ; 16 h, 95 °C
リファレンス
- Preparation of pyrimidine derivatives as inhibitors of phosphatidylinositol 3-kinase, United States, , ,
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Raw materials
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Preparation Products
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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推奨される供給者
Amadis Chemical Company Limited
(CAS:944401-55-2)4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

清らかである:99%
はかる:5g
価格 ($):339.0